molecular formula C20H40N6O9 B11828815 Azido-PEG9-azide

Azido-PEG9-azide

Cat. No.: B11828815
M. Wt: 508.6 g/mol
InChI Key: SWOJCRLGINETDK-UHFFFAOYSA-N
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Description

Azido-PEG9-azide is a bifunctional polyethylene glycol (PEG) linker with azide groups at both ends. This compound is widely used in click chemistry applications due to its high reactivity and versatility. The chemical formula for this compound is C20H40N6O9, and it has a molecular weight of 508.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG9-azide is typically synthesized through a series of chemical reactions involving the introduction of azide groups to a PEG backbone. The process often begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG9-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and polymer modification .

Common Reagents and Conditions

    CuAAC Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

    SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .

Major Products

The major products of these reactions are 1,2,3-triazoles, which are formed through the cycloaddition of the azide group with an alkyne. These triazoles are stable and can be further functionalized for various applications .

Scientific Research Applications

Azido-PEG9-azide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers. .

    Biology: Employed in the labeling and modification of biomolecules such as proteins, nucleic acids, and lipids. .

    Medicine: Utilized in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and targeted therapies. .

    Industry: Applied in the production of advanced materials, including hydrogels, nanomaterials, and surface coatings. .

Mechanism of Action

Azido-PEG9-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide groups react with alkyne-containing molecules to form 1,2,3-triazoles, which serve as robust connectors between different molecular entities. This mechanism allows for precise and efficient bioconjugation and polymer modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG9-azide is unique due to its optimal length, providing a balance between flexibility and rigidity. This makes it suitable for a wide range of applications, from bioconjugation to material science. Its bifunctional nature and high purity further enhance its versatility and effectiveness .

Properties

Molecular Formula

C20H40N6O9

Molecular Weight

508.6 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C20H40N6O9/c21-25-23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-24-26-22/h1-20H2

InChI Key

SWOJCRLGINETDK-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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